9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a hybrid structure combining a pyrido[1,2-a]pyrimidin-4-one core with a thiazolidin-4-one moiety. The Z-configuration of the methylidene linker and the thiomorpholinyl substituent at position 2 are critical structural elements that influence its electronic and steric properties .
Properties
Molecular Formula |
C22H26N4O2S3 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methylbutyl)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O2S3/c1-14(2)6-8-26-21(28)17(31-22(26)29)13-16-19(24-9-11-30-12-10-24)23-18-15(3)5-4-7-25(18)20(16)27/h4-5,7,13-14H,6,8-12H2,1-3H3/b17-13- |
InChI Key |
KIHUSUQUOXZMOC-LGMDPLHJSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCSCC4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCSCC4 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine-Based Cyclization Strategies
The pyrido[1,2-a]pyrimidin-4-one scaffold is accessible through cyclocondensation of 4-aminopyrimidines with α,β-unsaturated carbonyl compounds. A representative protocol involves:
-
Starting material : 4-Chloro-2-(methylamino)pyrimidine (A ).
-
Nucleophilic substitution : Reaction with thiomorpholine in DMF at 80°C to install the C2 substituent, yielding B .
-
Cyclization : Treatment with ethyl acetoacetate under acidic conditions (HCl, reflux) to form the pyrido[1,2-a]pyrimidin-4-one core (C ).
Critical parameters :
Functionalization at C3: Thiazolidinone-Ylidene Conjugation
Synthesis of 3-(3-Methylbutyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene
The thiazolidinone-ylidene moiety is prepared via:
Knoevenagel Condensation with the Pyridopyrimidinone Core
The exocyclic double bond is established via condensation:
-
Aldehyde activation : Oxidation of a methyl group at C3 to an aldehyde (e.g., using SeO₂).
-
Condensation : Reaction with thiazolidinone-ylidene carbonyl chloride in THF/TEA (0°C → RT, Z-selectivity >90%).
Key observation :
-
Z-configuration is favored due to steric hindrance between the pyridopyrimidinone and thiazolidinone substituents.
Final Methylation at C9
Mannich Reaction for C9 Methylation
A Mannich-type reaction introduces the C9 methyl group:
-
Substrate : 3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Optimization :
Data Summary of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to a thiazolidine.
Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine or pyrido[1,2-a]pyrimidin-4-one rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The unique structural features may enhance selectivity against specific microbial strains.
Anticancer Potential
The compound's thiazolidinone component suggests potential anticancer applications. Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Molecular docking studies could provide insights into its binding affinities with cancer-related targets.
Anti-inflammatory Properties
In silico molecular docking studies have indicated that this compound may act as a potential inhibitor of inflammatory pathways, specifically targeting enzymes like lipoxygenase . This suggests a role in the development of anti-inflammatory drugs.
Case Studies
Several studies have highlighted the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo... | Antimicrobial | |
| 10-Hydroxy... | Anticancer | |
| N-(3-Cyano... | Anti-inflammatory |
These case studies underscore the potential therapeutic applications of compounds with similar structural features.
Mechanism of Action
The mechanism of action of 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Substituent Variations and Their Implications
Key structural analogs differ in substituents on the thiazolidin ring and the pyrido-pyrimidinone core, as illustrated below:
Characterization Techniques
- NMR/HRMS : Used extensively for analogs (e.g., compound 9a in confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS) .
- X-ray Crystallography : Tools like ORTEP-3 (Ev14) and SHELX (Ev6) are standard for resolving complex heterocyclic structures .
Functional and Theoretical Insights
Bioactivity Trends
- Anti-inflammatory Activity: Compound 10a (Ev2) showed anti-inflammatory properties, suggesting thiazolidin-pyrimidinone hybrids as promising scaffolds .
- Antimicrobial Potential: Thiazolidinones with azo linkages (Ev15) demonstrated antimicrobial activity, though the target compound’s bioactivity remains unstudied .
Computational Predictions
- Density Functional Theory (DFT) : Used to model electronic properties (Ev3, Ev5). For example, exact-exchange terms improve thermochemical accuracy in analogs .
- Similarity Indexing: Phytocompounds with ~70% structural similarity to SAHA (a known HDAC inhibitor) were identified using Tanimoto coefficients (Ev8), a method applicable to the target compound .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The compound can be synthesized via a one-pot cyclocondensation approach, leveraging intermediates such as 6-amino-1-methyl-2-thiouracil (or analogs) and functionalized aldehydes. Key steps include:
- Mannich Reaction : Reacting thiouracil derivatives with primary amines and formaldehyde to form pyrimidopyrimidine cores .
- Z-Configuration Control : Using (Z)-selective conditions (e.g., steric hindrance modulation) during the formation of the thiazolidin-5-ylidene moiety to ensure stereochemical fidelity .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the product from byproducts like unreacted thiouracil or dimerized species .
Q. Which analytical techniques are critical for structural confirmation?
- Elemental Analysis : Validate empirical formula accuracy (e.g., C, H, N, S content) .
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the thiomorpholinyl group (δ ~2.8–3.5 ppm for S-linked protons) and pyrido-pyrimidinone aromatic protons (δ ~7.0–8.5 ppm) .
- IR : Confirm thioxo (C=S) stretches at ~1250–1350 cm⁻¹ and carbonyl (C=O) at ~1650–1750 cm⁻¹ .
Q. What are common impurities in the synthesis, and how are they characterized?
- Byproducts : Partial oxidation of the thioxo group to sulfone or incomplete cyclization intermediates.
- Detection : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Mitigation : Optimize reaction time/temperature to minimize over-oxidation .
Advanced Research Questions
Q. How can conflicting NMR data for the Z-configuration be resolved?
- NOESY/ROESY : Identify spatial proximity between the 3-methylbutyl chain and pyrido-pyrimidinone protons to confirm Z-stereochemistry .
- Comparative Analysis : Cross-reference with crystallographic data of analogous compounds (e.g., pyrimido[4,5-d]pyrimidines) to validate chemical shifts .
- Computational Modeling : Density Functional Theory (DFT) to simulate NMR spectra and compare with experimental data .
Q. What strategies improve reaction yield in sterically hindered intermediates?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Temperature Gradients : Gradual heating (40°C → 80°C) to prevent premature precipitation of reactants .
Q. How do tautomeric forms of the thioxo-thiazolidine moiety affect bioactivity?
- Tautomer Stability : The thione (C=S) form dominates in non-polar solvents, while the thiol (C–SH) form may arise in aqueous media.
- Characterization : X-ray crystallography to resolve tautomeric states in the solid phase .
- Bioactivity Correlation : Perform comparative assays (e.g., enzyme inhibition) using tautomerically pure samples isolated via pH-controlled crystallization .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding to thioredoxin reductase (a common target for thiazolidinone derivatives) .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
Methodological Considerations
-
Data Contradiction Analysis :
-
Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
